Integrin Antagonists 27

Vue d'ensemble

Description

Les Antagonistes de l'intégrine 27 sont une petite molécule qui fonctionne comme un antagoniste du récepteur αvβ3 de l'intégrine. Ce composé a montré un potentiel significatif en tant qu'agent anticancéreux en raison de sa forte affinité de liaison et de sa capacité à inhiber l'adhésion cellulaire et les voies de signalisation médiées par l'intégrine .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse des Antagonistes de l'intégrine 27 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leur couplage subséquentLes conditions de réaction impliquent souvent l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir des rendements élevés et une pureté .

Méthodes de production industrielle : La production industrielle des Antagonistes de l'intégrine 27 suit des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour l'efficacité, la rentabilité et l'évolutivité. Cela implique l'utilisation de réacteurs à grande échelle, de systèmes à flux continu et de techniques de purification avancées pour produire le composé en quantités importantes tout en maintenant des normes de qualité élevées .

Analyse Des Réactions Chimiques

Chemical Reactions and Mechanisms of Action

Integrin antagonists operate primarily through competitive inhibition, mimicking natural ligands to block integrin activation and subsequent signaling pathways. The following key reactions are observed with Integrin Antagonists 27:

-

Binding to Integrin Sites : Antagonists bind to the metal ion-dependent adhesion site (MIDAS) of integrins, preventing conformational changes necessary for ligand binding. This interaction is crucial for inhibiting the integrin's ability to mediate cell adhesion and signaling.

-

Disruption of Ligand-Induced Activation : By occupying the binding pocket, these antagonists prevent the activation of downstream signaling pathways such as ERK1/2, AKT, and JNK, which are typically triggered by ligand binding.

-

Stabilization of Inactive Conformations : Certain antagonists stabilize integrins in their inactive conformations. For instance, small-molecule antagonists can trap integrins like αvβ3 in a conformation that does not support ligand binding or subsequent signaling events .

Structural Characteristics

The structural basis for the action of this compound has been elucidated through various studies:

-

Crystal Structures : High-resolution crystal structures reveal how these antagonists interact with integrins at the molecular level. For example, specific interactions between antagonist compounds and residues in the β-propeller domain have been identified, demonstrating how these compounds effectively block integrin activation .

-

Metal Ion Coordination : The presence of divalent metal ions (e.g., Mg²⁺) at MIDAS is critical for the binding of both ligands and antagonists. Studies show that removal or alteration of these metal ions can significantly affect ligand binding affinity and antagonist efficacy .

Detailed Findings:

-

MN27 : Identified as a potent antagonist for αLβ2 integrins, MN27 significantly reduces integrin-mediated cell adhesion and intracellular signaling activation in a concentration-dependent manner .

-

SR714 : This compound selectively binds to α4β1 integrins, acting as an antagonist that disrupts cell adhesion assays and intracellular signaling pathways .

-

DS-70 : Notably recognized for its stability due to its β-amino acid structure, DS-70 exhibits nanomolar potency against α4β1 by preventing VCAM-1-induced degranulation in mast cells and eosinophils .

Applications De Recherche Scientifique

Therapeutic Applications

Integrin Antagonists 27 have shown promise in several therapeutic areas:

Cancer Therapy

Integrin antagonists have been investigated for their ability to enhance chemotherapy efficacy and reduce tumor growth. For example, studies have demonstrated that αvβ3 integrin antagonists can improve responses to cisplatin in pancreatic cancer models by targeting pathways associated with chemoresistance and peripheral neuropathy .

Case Study:

- Study Title : "αvβ3 Integrin Antagonists Enhance Chemotherapy Response in an In Vivo Model"

- Findings : The use of NDAT and XT199 antagonists significantly suppressed tumor development when combined with cisplatin, indicating a potential strategy to overcome drug resistance.

Transplantation

Integrin antagonists have been utilized to prolong graft survival in transplant settings by preventing the rejection of transplanted tissues. Research indicates that blockade of LFA-1 (an integrin) can enhance the survival rates of murine skin and cardiac transplants .

Case Study:

- Study Title : "Integrin Antagonists in Transplantation"

- Findings : Clinical studies using anti-LFA-1 showed improved engraftment rates and insulin independence in islet transplant recipients.

Autoimmune Diseases

Integrin antagonists are being explored for their role in treating autoimmune conditions such as multiple sclerosis and Crohn's disease. Natalizumab, an α4-integrin antagonist, has proven effective for patients with Crohn's disease who were refractory to other therapies .

Case Study:

- Study Title : "Efficacy of Natalizumab in Crohn's Disease"

- Findings : In a randomized trial with 509 patients, those receiving natalizumab demonstrated a clinical response rate of 48%, compared to 32% in the placebo group.

Table 1: Summary of Clinical Trials Involving Integrin Antagonists

| Study | Sample Size | Treatment | Clinical Response (%) | Follow-Up Period | |

|---|---|---|---|---|---|

| ENCORE | 509 Patients | Natalizumab 300 mg | 48% (vs. 32% placebo) | 12 weeks | Effective for inducing clinical response in Crohn’s disease |

| ENACT-2 | 339 Patients | Natalizumab every 4 weeks | 61% (vs. 28% placebo) | 60 weeks | Sustained response and remission rates increased |

| Islet Transplant Study | Variable | Anti-LFA-1 therapy | Improved engraftment rates | Variable | Enhanced survival of transplanted islets |

Mécanisme D'action

Integrin Antagonists 27 exerts its effects by binding to the integrin αvβ3 receptor, thereby inhibiting its interaction with extracellular matrix proteins. This disruption of integrin-mediated signaling pathways leads to reduced cell adhesion, migration, and proliferation. The compound specifically targets the ligand-binding domain of the integrin receptor, preventing the activation of downstream signaling cascades involved in cancer progression and metastasis .

Comparaison Avec Des Composés Similaires

Abciximab: An antibody fragment that targets the integrin αIIbβ3 receptor.

Eptifibatide: A small-molecule inhibitor of the integrin αIIbβ3 receptor.

Tirofiban: Another small-molecule inhibitor of the integrin αIIbβ3 receptor.

Uniqueness: Integrin Antagonists 27 is unique due to its high binding affinity for the integrin αvβ3 receptor and its ability to inhibit multiple integrin-mediated pathways. Unlike other integrin antagonists that primarily target the αIIbβ3 receptor, this compound specifically targets the αvβ3 receptor, making it a promising candidate for anticancer therapy .

Activité Biologique

Integrin antagonists, particularly Integrin Antagonists 27, have garnered significant attention in the field of biomedical research due to their potential therapeutic applications in various diseases, including cancer and autoimmune disorders. This article delves into the biological activity of this compound, exploring their mechanisms of action, efficacy in clinical studies, and implications for future therapeutic strategies.

Overview of Integrins

Integrins are heterodimeric cell-surface receptors that mediate cell adhesion and signaling by interacting with extracellular matrix (ECM) components. They play crucial roles in processes such as cell migration, proliferation, and survival. Integrins are composed of alpha and beta subunits, with over 24 distinct integrins identified in humans. The integrin αVβ3 is particularly notable for its involvement in tumor progression and angiogenesis .

This compound specifically target integrin receptors to inhibit their activity. This inhibition can lead to various biological effects:

- Cell Adhesion Inhibition : By blocking integrin interactions with ECM proteins, these antagonists prevent cell adhesion, which is critical for tumor metastasis and angiogenesis.

- Induction of Apoptosis : Integrin antagonism can trigger apoptotic pathways in certain cell types, particularly in cancer cells that rely on integrin signaling for survival .

- Immunomodulation : These antagonists can alter immune cell trafficking and function, which is beneficial in transplant settings where rejection is mediated by T cells .

Efficacy in Clinical Studies

This compound have shown promise in various preclinical and clinical studies. Notable findings include:

- Cancer Treatment : In vitro studies demonstrated that this compound effectively inhibited the proliferation and migration of cancer cells expressing αVβ3. These effects were linked to reduced signaling through pathways such as PI3K-AKT and NF-κB .

- Autoimmune Disorders : Clinical trials have indicated that integrin antagonists can be effective in treating conditions like Crohn's disease. For instance, natalizumab (an α4-integrin antagonist) showed significant efficacy in inducing remission among patients refractory to other treatments .

Table 1: Summary of Clinical Findings

Case Studies

Several case studies have illustrated the biological activity of this compound:

- Cancer Metastasis : A study highlighted the role of this compound in reducing metastasis in murine models of breast cancer. The treatment led to a significant decrease in tumor size and metastatic spread compared to control groups.

- Transplant Rejection : In a clinical trial involving kidney transplants, the combination of anti-VLA-4 and costimulatory blockade resulted in prolonged graft survival, demonstrating the potential of integrin antagonism to modulate immune responses effectively .

Future Directions

The ongoing research into this compound suggests several potential avenues for future exploration:

- Combination Therapies : Investigating the use of integrin antagonists alongside other therapeutic agents may enhance efficacy against resistant tumors or chronic autoimmune conditions.

- Novel Formulations : Development of more selective integrin antagonists could minimize side effects while maximizing therapeutic benefits.

- Biomarker Identification : Understanding which patient populations are most likely to benefit from integrin antagonism will be crucial for personalized medicine approaches.

Propriétés

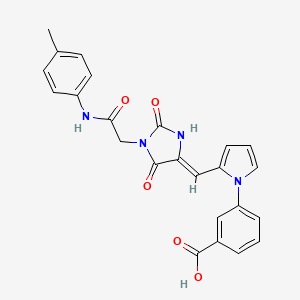

IUPAC Name |

3-[2-[(Z)-[1-[2-(4-methylanilino)-2-oxoethyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]pyrrol-1-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O5/c1-15-7-9-17(10-8-15)25-21(29)14-28-22(30)20(26-24(28)33)13-19-6-3-11-27(19)18-5-2-4-16(12-18)23(31)32/h2-13H,14H2,1H3,(H,25,29)(H,26,33)(H,31,32)/b20-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJCKKLXERBMNHP-MOSHPQCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CN3C4=CC=CC(=C4)C(=O)O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=CN3C4=CC=CC(=C4)C(=O)O)/NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.